N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide
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Overview
Description
Preparation Methods
The synthesis of N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide involves several stepsThe final step involves the formation of the benzamide hydrobromide salt . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of tumor growth or the elimination of microbial infections .
Comparison with Similar Compounds
N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide is unique due to its specific structure and biological activity. Similar compounds include:
Thiazole derivatives: These compounds share the thiazole ring structure but differ in their substituents, leading to varied biological activities.
Chlorophenyl compounds: These compounds contain the chlorophenyl group and exhibit different chemical properties and applications
In comparison, this compound stands out due to its combined thiazole and chlorophenyl functionalities, which contribute to its potent biological activities and diverse applications .
Properties
IUPAC Name |
N-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl]benzamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS.BrH/c1-12-17(13-7-9-15(19)10-8-13)21-16(23-12)11-20-18(22)14-5-3-2-4-6-14;/h2-10H,11H2,1H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKSULMJKCSSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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